molecular formula C16H18N2O4S B2369245 3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide CAS No. 1798678-89-3

3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B2369245
CAS No.: 1798678-89-3
M. Wt: 334.39
InChI Key: IULVGLGFHYIOMZ-UHFFFAOYSA-N
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Description

3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C16H18N2O4S and its molecular weight is 334.39. The purity is usually 95%.
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Biological Activity

The compound 3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring, a pyranone moiety, and a thiophenyl group. Its molecular formula is C16H18N2O3C_{16}H_{18}N_{2}O_{3}, with a molecular weight of approximately 286.33 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. It is hypothesized that the pyranone moiety may enhance binding affinity to target enzymes or receptors, while the thiophenyl group could influence hydrophobic interactions, thereby affecting the compound's pharmacological profile.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that related pyrrolidine derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against several pathogens. In vitro studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The disk diffusion method has been employed to determine the minimum inhibitory concentrations (MICs), revealing promising results comparable to established antibiotics.

Enzyme Inhibition

Compounds within this class have also been investigated for their ability to inhibit key enzymes involved in metabolic pathways. For example, inhibition of topoisomerase II has been reported for structurally related compounds, which may suggest a similar effect for this compound.

Case Studies and Research Findings

  • Antitumor Efficacy : A study conducted on a series of pyrrolidine derivatives demonstrated that compounds with similar structural features exhibited IC50 values in the low micromolar range against human tumor cell lines, indicating substantial antitumor activity .
  • Antimicrobial Testing : In a comparative study, several derivatives were assessed for antimicrobial properties using standard protocols. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli at MIC values ranging from 15 to 30 µg/mL .
  • Enzyme Interaction Studies : A recent investigation into enzyme inhibition revealed that certain pyrrolidine-based compounds could effectively inhibit histone deacetylases (HDACs), which play crucial roles in cancer progression . This suggests that this compound may share similar inhibitory effects.

Data Summary Table

Biological ActivityTest MethodologyResultsReference
AntitumorMTT AssayIC50 < 10 µM against tumor cells
AntimicrobialDisk DiffusionMIC 15–30 µg/mL
Enzyme InhibitionFluorescence AssaySignificant inhibition of HDACs

Properties

IUPAC Name

3-(2-methyl-6-oxopyran-4-yl)oxy-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-11-7-13(8-15(19)21-11)22-12-4-5-18(10-12)16(20)17-9-14-3-2-6-23-14/h2-3,6-8,12H,4-5,9-10H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULVGLGFHYIOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.